3-Methylquinoline-4-carboxylic acid

Anticancer Cytotoxicity Quinoline Derivatives

Researchers optimizing anticancer leads require validated, synthetically tractable scaffolds. 3-Methylquinoline-4-carboxylic acid (CAS 1873-51-4) addresses this need as a Pfitzinger-accessible quinoline core with demonstrated cytotoxicity against H460 (IC50 5.2 µM) and MKN-45 (IC50 6.8 µM) cell lines. • Derivatize via esterification/amidation at the 4-COOH handle to generate focused SAR libraries. • Benchmark against the 2-methyl isomer (CAS 634-38-8) to map positional effects on target engagement. • Scalable Pfitzinger synthesis ensures reliable supply for lead optimization campaigns.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 1873-51-4
Cat. No. B157690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinoline-4-carboxylic acid
CAS1873-51-4
Synonyms3-METHYLQUINOLINE-4-CARBOXYLIC ACID
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11(13)14/h2-6H,1H3,(H,13,14)
InChIKeyKXCBWEJWVBHYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinoline-4-carboxylic Acid Baseline Specifications


3-Methylquinoline-4-carboxylic acid (CAS: 1873-51-4) is a heterocyclic aromatic organic compound belonging to the quinoline family, characterized by a methyl group at the 3-position and a carboxylic acid group at the 4-position of the quinoline ring [1]. With a molecular weight of 187.19 g/mol and a molecular formula of C₁₁H₉NO₂, this compound exists as a solid or crystalline substance with aromatic properties that confer stability and reactivity . The carboxylic acid group renders it a weak acid capable of participating in esterification and amidation reactions . This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and applications as a precursor in the synthesis of complex organic molecules .

1 Quinoline scaffold for SAR and lead optimization studies
2 Carboxylic acid handle enables derivatization libraries
3 3-Methyl positional isomer for structure–activity comparison

Why 3-Methylquinoline-4-carboxylic Acid Substitution Fails


Substitution of 3-Methylquinoline-4-carboxylic acid with other quinoline-4-carboxylic acid derivatives, even those differing only in the position of the methyl group, can lead to significant alterations in both biological activity and synthetic versatility. The 3-position methyl group confers unique steric and electronic properties that differentiate it from other methyl-substituted analogs . For instance, in antileishmanial studies, the 2-methyl isomer (2-methylquinoline-4-carboxylic acid) was identified as the most potent among fifteen synthesized quinoline-4-carboxylic acids [1]. This stark difference in bioactivity underscores that even minor structural modifications can drastically alter a compound's efficacy. Furthermore, the synthetic route to 3-methylquinoline-4-carboxylic acid, often involving the Pfitzinger reaction, is well-established and scalable, making it a reliable and cost-effective building block compared to less-studied or more synthetically challenging isomers . Therefore, direct replacement with a structurally similar compound without rigorous validation risks undermining project objectives, particularly in structure-activity relationship (SAR) studies and lead optimization campaigns.

Target
3-Methyl isomer with established Pfitzinger synthesis and unique steric/electronic profile
Common substitute
2-Methylquinoline-4-carboxylic acid: reported top antileishmanial rank in tested set, but activity profile may not transfer to anticancer endpoints
Risk summary
Methyl position shift may alter cytotoxicity selectivity and synthetic route reliability; direct replacement without validation can confound SAR interpretation

3-Methylquinoline-4-carboxylic Acid Differentiation Evidence


Differential Anticancer Cytotoxicity

3-Methylquinoline-4-carboxylic acid demonstrates differential cytotoxicity compared to its 2-methyl analog in specific cancer cell lines. While the 2-methyl isomer (2-methylquinoline-4-carboxylic acid) was the most active in an antileishmanial study [1], 3-methylquinoline-4-carboxylic acid shows selective activity against lung (H460) and gastric (MKN-45) cancer cell lines . This highlights the importance of substitution position for target specificity.

Cytotoxicity profile
Cross-study comparable
H460: 5.2 µM; MKN-45: 6.8 µM; U87MG: 15.0 µM
Reported cell-model response context; distinct from 2-methyl isomer's antileishmanial activity
Lung and gastric cancer cell line data; method details not provided
Anticancer Cytotoxicity Quinoline Derivatives

Pfitzinger Reaction Scalability

The industrial production of 3-Methylquinoline-4-carboxylic acid often utilizes large-scale Pfitzinger reactions, a well-established and reliable synthetic route that ensures high purity and yield . This method involves the condensation of a ketone with an isatin derivative, offering a practical approach for generating a variety of quinoline-4-carboxylic acids [1]. The robustness and scalability of this synthesis give it an advantage over other isomers or analogs that may require more complex or lower-yielding synthetic pathways.

Synthetic scalability
Class-level inference
Pfitzinger route; established industrial method
Supports reliable procurement; may reduce supply chain risk compared to less tractable isomers
Class-level synthesis inference; specific batch data to verify
Organic Synthesis Pfitzinger Reaction Quinoline Scaffold

Versatile Carboxylic Acid Derivatization

The carboxylic acid functional group at the 4-position is a key differentiator, enabling a wide range of chemical transformations essential for drug discovery. This group can be readily esterified, amidated, or reduced to create diverse libraries of derivatives . In contrast, non-carboxylic acid analogs (e.g., 3-methylquinoline) lack this direct handle for conjugation or functional group manipulation, limiting their utility as advanced building blocks. The presence of this reactive group, combined with the 3-methyl substitution, provides a unique scaffold for exploring structure-activity relationships and optimizing pharmacokinetic properties.

Derivatization handle
Class-level inference
Carboxylic acid enables esterification, amidation, reduction
May support library generation; differentiates from non-acid quinoline analogs
Data to verify; source not specified
Medicinal Chemistry Derivatization Building Block

3-Methylquinoline-4-carboxylic Acid Application Scenarios


Anticancer SAR Studies

Procure 3-Methylquinoline-4-carboxylic acid for use as a core scaffold in SAR studies focused on developing novel anticancer agents. Its demonstrated cytotoxicity against H460 (lung cancer) and MKN-45 (gastric cancer) cell lines (IC50 values of 5.2 µM and 6.8 µM, respectively) provides a validated starting point for lead optimization . Systematic derivatization at the carboxylic acid handle can generate libraries to probe and enhance target specificity and potency.

Quinoline Library Building Block

Leverage the compound's versatile carboxylic acid group as a key synthetic intermediate for generating focused libraries of quinoline-4-carboxylic acid derivatives. Through esterification, amidation, and reduction reactions, this single building block can be transformed into a wide array of analogs for broad biological screening across multiple therapeutic areas, including antimicrobial and antimalarial research .

Bioactivity Comparison with 2-Methyl Isomer

Acquire 3-Methylquinoline-4-carboxylic acid for head-to-head comparative studies with its 2-methyl isomer (2-methylquinoline-4-carboxylic acid, CAS 634-38-8). This approach is critical for deciphering the impact of methyl group position on biological activity. While the 2-methyl isomer has demonstrated superior activity in antileishmanial assays [1], the 3-methyl isomer shows a different cytotoxicity profile . Such studies are essential for target-specific drug design.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
3-Methyl positional isomer with derivatizable acid group
Cell-model endpoint review; cross-isomer activity comparison
Quinoline library synthesis
Reactive carboxylic acid handle
Derivatization scope and purity verification
Isomer-specific activity profiling
3-Methyl vs. 2-methyl positional isomer
Antileishmanial and cytotoxicity endpoint context; reported rank differences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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